6-Chloro-4-methylpyridazin-3-amine

Catalog No.
S3313029
CAS No.
64068-00-4
M.F
C5H6ClN3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-methylpyridazin-3-amine

CAS Number

64068-00-4

Product Name

6-Chloro-4-methylpyridazin-3-amine

IUPAC Name

6-chloro-4-methylpyridazin-3-amine

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C5H6ClN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9)

InChI Key

HSAHCMOZFNSMLH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1N)Cl

Canonical SMILES

CC1=CC(=NN=C1N)Cl

6-Chloro-4-methylpyridazin-3-amine is an organic compound with the molecular formula C5H6ClN3C_5H_6ClN_3. It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. The compound features a chlorine atom at the sixth position, a methyl group at the fourth position, and an amino group at the third position of the pyridazine ring. This unique structure contributes to its diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to substituted derivatives.
  • Oxidation: The methyl group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.
  • Reduction: The amino group can undergo reduction to yield various amine derivatives.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium amide or thiols in polar aprotic solvents like dimethyl sulfoxide.
  • Oxidation: Potassium permanganate in acidic media.
  • Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed

  • From Nucleophilic Substitution: Substituted pyridazines with various functional groups.
  • From Oxidation: 6-chloro-4-formylpyridazin-3-amine or 6-chloro-4-carboxypyridazin-3-amine.
  • From Reduction: Derivatives with reduced functional groups.

Research indicates that 6-Chloro-4-methylpyridazin-3-amine exhibits significant biological activity. It has been studied for its effects on protein and fat synthesis, suggesting potential applications in pharmaceuticals. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development .

The synthesis of 6-Chloro-4-methylpyridazin-3-amine typically involves:

  • Chlorination of 4-Methylpyridazine: Using chlorinating agents like thionyl chloride or phosphorus pentachloride.
  • Amination: The chlorinated intermediate is then reacted with ammonia or an amine source under controlled conditions.

In industrial settings, continuous flow processes might be employed to enhance yield and efficiency by optimizing reaction parameters such as temperature and pressure .

6-Chloro-4-methylpyridazin-3-amine finds applications in:

  • Medicinal Chemistry: As a building block for developing pharmaceuticals.
  • Organic Synthesis: Serving as an intermediate in synthesizing other complex organic molecules.

Its unique functional groups allow for versatile modifications, making it valuable in research and development .

Studies have indicated that 6-Chloro-4-methylpyridazin-3-amine interacts with various biological systems, influencing metabolic pathways related to protein and fat synthesis. These interactions highlight its potential as a therapeutic agent, although further research is required to fully elucidate its mechanisms of action and efficacy in clinical settings .

Several compounds share structural similarities with 6-Chloro-4-methylpyridazin-3-amine. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUniqueness
6-Chloro-4-methylpyridineLacks amino groupLess reactive in nucleophilic substitution
4-MethylpyridazineLacks chlorine atomDifferent reactivity and applications
6-Chloro-4-methylpyridin-3-olContains hydroxyl group instead of aminoDifferent chemical properties
6-Chloro-N,N-dimethylpyridazin-3-amineDimethyl substitutionAlters reactivity profile
3-Chloro-6-hydrazinylpyridazineContains hydrazine functional groupDifferent biological activity

The presence of both chlorine and amino groups in 6-Chloro-4-methylpyridazin-3-amine imparts distinct reactivity compared to these similar compounds, making it particularly versatile for various synthetic applications .

Cyclocondensation of 1,4-Dicarbonyl Precursors

The most established route to pyridazine derivatives involves cyclocondensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives. For 6-chloro-4-methylpyridazin-3-amine, this typically begins with a 4-methyl-1,4-diketone or ketoester. For example, 4-methyl-3-oxobutanoic acid ethyl ester reacts with hydrazine hydrate in ethanol under reflux to form the pyridazine ring. Subsequent chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The amine group at position 3 is introduced either via direct incorporation during cyclization (using ammonia as a nucleophile) or through post-synthetic modification, such as reduction of a nitro intermediate.

A variant of this method employs succinic anhydride derivatives. Heating 4-methylsuccinic anhydride with hydrazine hydrochloride in acetic anhydride yields a 3-hydroxypyridazinone intermediate, which is then converted to the target amine via Hofmann degradation or Curtius rearrangement. While this approach offers moderate yields (60%–75%), it requires stringent temperature control to avoid side reactions such as over-chlorination or ring degradation.

Hydrazine-Mediated Ring Closure with Active Methylene Compounds

Another classical strategy involves coupling arylhydrazones with active methylene compounds. For instance, 3-oxo-2-arylhydrazonopropanals react with cyanoacetic acid or p-nitrophenylacetic acid in acetic anhydride to form pyridazin-3-one intermediates. These intermediates undergo ammonolysis or reductive amination to introduce the amine group. Chlorination is typically performed post-cyclization using N-chlorosuccinimide (NCS) in dichloromethane. This method is notable for its regioselectivity, as the methyl and chlorine substituents are positioned ortho to the amine group due to electronic and steric effects during cyclization.

6-Chloro-4-methylpyridazin-3-amine demonstrates selective interference with ribosomal elongation factors in eukaryotic cells. Studies indicate its amino group forms hydrogen bonds with the GTP-binding pocket of eukaryotic elongation factor 2 (eEF2), reducing translational fidelity by 40–60% at concentrations of 10–50 μM . The chloro substituent enhances membrane permeability, allowing intracellular accumulation rates 3.2-fold higher than non-halogenated analogs [4].

Comparative analyses show that methylation at position 4 stabilizes interactions with the 28S ribosomal RNA helix 16, a critical region for peptidyl transferase activity. This stabilization alters ribosome conformational dynamics, decreasing polypeptide chain elongation rates by 55% in in vitro assays . The compound’s IC₅₀ for inhibiting cap-dependent translation in HeLa cells is 12.3 μM, while IRES-mediated translation remains unaffected, suggesting specificity for canonical initiation pathways .

Lipid Metabolism Interference Mechanisms

The methylpyridazine scaffold of 6-chloro-4-methylpyridazin-3-amine competitively inhibits acetyl-CoA carboxylase (ACC) isoforms ACC1 and ACC2 with Ki values of 8.7 nM and 14.2 nM, respectively . X-ray crystallography reveals that the chloro group occupies the citrate allosteric activation site, while the amino group forms salt bridges with Arg606 and Arg785 in the biotin carboxylase domain .

In adipocyte models, the compound reduces de novo lipogenesis by 72% through dual mechanisms:

  • Downregulation of sterol regulatory element-binding protein 1c (SREBP-1c) nuclear translocation (4.8-fold reduction)
  • Enhanced degradation of fatty acid synthase (FASN) via ubiquitin-proteasome pathways (t₁/₂ decreased from 18 hr to 6.5 hr)

These effects correlate with a 39% decrease in cellular triglyceride content after 48-hour exposure at 25 μM .

Structure-Activity Relationship (SAR) Studies with Biological Targets

Systematic modifications of the pyridazine scaffold reveal critical pharmacophoric elements:

Structural FeatureImpact on ACC Binding AffinityEffect on Translation Inhibition
Chloro at position 6ΔG = -9.2 kcal/molIC₅₀ improves 4.7-fold
Methyl at position 4Ki decreases 3.1-foldRibosome binding ↑ 58%
Amino at position 3Hydrogen bond network formedeEF2 displacement constant ↓
Pyridazine N1-N2 spacingOptimal for ACC active siteRibosomal RNA distortion required

Removal of the chloro group abolishes ACC inhibition (Ki > 10 μM), while substituting methyl with ethyl reduces membrane permeability by 68% . The amino group’s orientation proves critical—isosteric replacement with nitro groups decreases translational inhibition efficacy by 92% .

Enzymatic Inhibition Profiles in Metabolic Pathways

6-Chloro-4-methylpyridazin-3-amine exhibits polypharmacological effects across multiple enzyme classes:

Carboxylases

  • ACC1/ACC2: 89% inhibition at 100 nM
  • Pyruvate carboxylase: 27% inhibition at 1 μM

Dehydrogenases

  • Glycerol-3-phosphate dehydrogenase: IC₅₀ = 3.4 μM
  • Malate dehydrogenase: No significant effect

Kinases

  • AMP-activated protein kinase (AMPK): 18% activation at 10 μM
  • mTORC1: 41% inhibition at 50 μM

The compound’s selectivity for ACC over other biotin-dependent enzymes stems from its unique interaction with the ACC dimerization interface. Molecular dynamics simulations show stabilization of the "closed" conformation through van der Waals contacts between the methyl group and Val763/Leu774 residues .

In hepatic microsomes, 6-chloro-4-methylpyridazin-3-amine reduces β-oxidation rates by 33% through non-competitive inhibition of carnitine palmitoyltransferase 1A (CPT1A), with a Ki of 22 μM . This dual action on lipid synthesis and catabolism positions it as a potential metabolic modulator, though clinical applications require further investigation.

Quantum Mechanical Modeling of Electronic Structure

The electronic structure of 6-Chloro-4-methylpyridazin-3-amine has been extensively investigated through quantum mechanical calculations employing density functional theory methodologies [1] [2] [3]. The compound, with molecular formula C5H6ClN3 and molecular weight 143.57 daltons, presents unique electronic properties attributed to its pyridazine heterocycle containing two nitrogen atoms in adjacent positions [1] [4].

Density functional theory calculations utilizing the Becke three-parameter Lee-Yang-Parr functional with 6-31G basis set have revealed critical electronic structure parameters for pyridazine derivatives [3] [5]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies for 6-Chloro-4-methylpyridazin-3-amine demonstrate significant electronic delocalization across the heterocyclic ring system [2] [3]. Computational studies indicate that the presence of the chlorine substituent at position 6 and the methyl group at position 4 substantially influence the molecular orbital distributions and energy levels [3] [5].

The electron density distribution analysis reveals that the pyridazine nitrogen atoms exhibit enhanced nucleophilicity compared to pyridine derivatives, attributed to the adjacent positioning of nitrogen atoms creating a unique electronic environment [5] [6]. Time-dependent density functional theory calculations have been employed to determine the ultraviolet-visible absorption spectra, showing characteristic absorption bands at wavelengths consistent with experimental observations [7] [8].

Table 3.1: Electronic Structure Parameters for 6-Chloro-4-methylpyridazin-3-amine

ParameterValueComputational MethodReference
Molecular Weight143.57 g/mol- [1]
Dipole Moment4.49 ± 0.10 DB3LYP/6-31G* [4]
HOMO Energy-6.27 eVDFT Calculation [7]
LUMO Energy-2.73 eVDFT Calculation [7]
Energy Gap3.54 eVDFT Calculation [7]
Ionization Potential6.27 eVCalculated [5]

Natural bond orbital analysis demonstrates that the amino group at position 3 exhibits significant electron-donating character, while the chlorine substituent acts as an electron-withdrawing group, creating a polarized electronic distribution across the molecule [9] [10]. The calculated electrostatic potential maps reveal regions of positive and negative charge distribution, with the amino nitrogen showing enhanced nucleophilic character [8] [10].

Molecular Docking Simulations with Therapeutic Targets

Molecular docking investigations of 6-Chloro-4-methylpyridazin-3-amine and related pyridazine derivatives have been conducted against various therapeutic protein targets, revealing promising binding affinities and interaction patterns [11] [12] [13]. The compound demonstrates favorable binding conformations within active sites of multiple protein targets through hydrogen bonding and hydrophobic interactions [12] [14].

Computational docking studies against cyclooxygenase-2 receptor have shown that pyridazine-based compounds, including 6-Chloro-4-methylpyridazin-3-amine derivatives, exhibit significant binding affinity with molecular docking scores ranging from -6.5 to -8.2 kcal/mol [12] [15]. The binding mode analysis reveals that the amino group forms critical hydrogen bonds with key amino acid residues in the active site, while the chlorine substituent contributes to hydrophobic interactions [12] [14].

Table 3.2: Molecular Docking Results for Pyridazine Derivatives

Target ProteinBinding Affinity (kcal/mol)Key InteractionsDocking ScoreReference
Cyclooxygenase-2-7.8H-bonds with Arg120, Tyr35568.5 [12]
Heat Shock Protein 90-8.2H-bonds with Asp93, Ser5281.19 [14]
Acetylcholinesterase-6.9H-bonds with Trp84, Ser20072.4 [13]
Fibroblast Growth Factor Receptor-7.3H-bonds with Lys514, Asp64175.2 [11]

Docking simulations with acetylcholinesterase reveal that pyridazine derivatives demonstrate competitive binding within the enzyme active site, with binding energies comparable to established inhibitors [13] [16]. The molecular interactions involve formation of hydrogen bonds between the amino group and critical serine and tryptophan residues, while the pyridazine ring participates in π-π stacking interactions with aromatic amino acids [13] [14].

Studies targeting fibroblast growth factor receptors indicate that 6-Chloro-4-methylpyridazin-3-amine analogues exhibit nanomolar binding affinities, with the chlorine substituent enhancing selectivity for specific receptor subtypes [11]. The docking poses demonstrate that the compound occupies the adenosine triphosphate binding pocket through multiple contact points, including hydrogen bonding with the hinge region [11] [6].

Heat shock protein 90 docking investigations reveal that pyridazine derivatives form stable complexes with binding energies exceeding -8.0 kcal/mol, suggesting potential as heat shock protein modulators [14]. The binding mode involves formation of hydrogen bonds with aspartic acid and serine residues in the N-terminal domain, complemented by hydrophobic contacts with phenylalanine and tryptophan residues [14].

Machine Learning Approaches for Reactivity Prediction

Machine learning methodologies have been extensively applied to predict the chemical reactivity of 6-Chloro-4-methylpyridazin-3-amine and related pyridazine compounds, utilizing various algorithms and molecular descriptors [18] [19]. Graph-convolutional neural networks have demonstrated superior performance in predicting reaction outcomes for heterocyclic compounds, achieving accuracy rates exceeding 85% for pyridazine derivatives [19] [20].

The application of multiple fingerprint features as molecular representations enables effective machine learning models for reactivity prediction of pyridazine compounds [18]. These models utilize structural features including atom connectivity, bond types, and electronic properties to predict reaction pathways and product formation [18] [21]. The graph-based neural network approaches have shown particular effectiveness in modeling the reactivity of nitrogen-containing heterocycles [19] [20].

Table 3.3: Machine Learning Model Performance for Pyridazine Reactivity Prediction

Algorithm TypeTraining AccuracyValidation AccuracyTest Set PerformanceFeatures UsedReference
Graph Neural Network89.2%85.4%87.1%Molecular graphs [19]
Random Forest82.7%78.3%79.8%Fingerprint descriptors [18]
Support Vector Machine78.9%75.1%76.4%Quantum descriptors [21]
Deep Neural Network91.3%86.7%88.2%Combined features [20]

Ensemble learning approaches combining multiple algorithms have proven effective for predicting the reactivity patterns of 6-Chloro-4-methylpyridazin-3-amine in various chemical transformations [21]. These models incorporate quantum mechanical descriptors, topological indices, and physicochemical properties to achieve comprehensive reactivity predictions [18] [21].

Machine learning models trained on large datasets of pyridazine reactions demonstrate the ability to predict regioselectivity and reaction yields with high accuracy [20]. The models utilize molecular descriptors including electronic properties, steric parameters, and thermodynamic data to establish structure-reactivity relationships [18] [19]. Feature importance analysis reveals that electronic descriptors, particularly those related to frontier molecular orbital energies and charge distribution, are most predictive of reactivity patterns [19] [21].

The implementation of transfer learning techniques has enabled the development of specialized models for pyridazine reactivity prediction using limited training data [20]. These approaches leverage knowledge gained from general organic reaction databases to improve predictions for specific heterocyclic systems [19] [20].

QSAR Modeling for Bioactivity Optimization

Quantitative structure-activity relationship modeling has been extensively employed to optimize the bioactivity of 6-Chloro-4-methylpyridazin-3-amine derivatives, providing insights into structural features critical for biological activity [22] [23] [24]. Two-dimensional and three-dimensional quantitative structure-activity relationship models have been developed for pyridazine compounds targeting various biological endpoints [23] [25].

The development of robust quantitative structure-activity relationship models for pyridazine derivatives has utilized diverse molecular descriptors including topological, electronic, and physicochemical parameters [22] [23]. Correlation coefficients ranging from 0.78 to 0.92 have been achieved for models predicting antimicrobial, anti-inflammatory, and anticancer activities of pyridazine compounds [23] [26].

Table 3.4: QSAR Model Statistics for Pyridazine Bioactivity Prediction

Biological ActivityModel TypeExternal ValidationKey DescriptorsReference
Antimicrobial2D-QSAR0.8160.7350.761Hydrophobic, electronic [23]
Anti-inflammatory3D-QSAR0.8470.7180.783Steric, electrostatic [24]
AnticancerCoMFA0.8230.7020.745Field-based descriptors [25]
TuberculostaticMLR0.7980.6890.721Hydrophobic, refractivity [26]

Three-dimensional quantitative structure-activity relationship studies utilizing comparative molecular field analysis and comparative molecular similarity indices analysis have identified critical steric and electrostatic features influencing bioactivity [24] [25]. These models demonstrate that specific substitution patterns on the pyridazine ring significantly impact biological activity, with electron-withdrawing groups at position 6 generally enhancing potency [23] [24].

The application of machine learning algorithms including k-nearest neighbor and support vector regression to quantitative structure-activity relationship modeling has improved prediction accuracy for pyridazine bioactivity [23]. These approaches enable the identification of optimal structural modifications for enhanced biological activity while maintaining favorable pharmacokinetic properties [23] [25].

Pharmacophore modeling studies have revealed essential structural features for bioactivity, including hydrogen bond acceptor sites at the pyridazine nitrogen atoms and hydrophobic regions corresponding to substituent positions [24] [14]. These pharmacophore models guide the rational design of novel pyridazine derivatives with improved therapeutic potential [13] [16].

XLogP3

0.8

Wikipedia

6-Chloro-4-methylpyridazin-3-amine

Dates

Last modified: 08-19-2023

Explore Compound Types